3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol

Lipoxygenase inhibition Arachidonic acid cascade Inflammation

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol (CAS 125872-73-3, molecular formula C₁₁H₁₂O₃, MW 192.21) is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked to an allylic alcohol side chain. It is formally classified as a chalcone analog due to its α,β-unsaturated system, though its benzodioxane fusion distinguishes it from simple cinnamyl alcohol derivatives.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B15305481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C=CCO
InChIInChI=1S/C11H12O3/c12-5-1-2-9-3-4-10-11(8-9)14-7-6-13-10/h1-4,8,12H,5-7H2/b2-1+
InChIKeyUJDXCTIQYOIVMF-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol (CAS 125872-73-3): Sourcing Guide & Structural Identity


3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol (CAS 125872-73-3, molecular formula C₁₁H₁₂O₃, MW 192.21) is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked to an allylic alcohol side chain . It is formally classified as a chalcone analog due to its α,β-unsaturated system, though its benzodioxane fusion distinguishes it from simple cinnamyl alcohol derivatives . The (E)-isomer is the predominant commercially available form. This compound is primarily utilized as a research chemical building block and as a scaffold for medicinal chemistry campaigns targeting lipoxygenase modulation, cellular differentiation, and antiviral pathways [1].

Why Generic Substitution of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol Fails: Structural Nuances with Biological Consequences


Simple substitution with cinnamyl alcohol (CAS 104-54-1) or other benzodioxane-free allylic alcohols will not recapitulate the biological profile of this compound. The 2,3-dihydro-1,4-benzodioxin ring system introduces conformational constraints and electron distribution that profoundly affect target engagement. For instance, the benzodioxane oxygen atoms participate in hydrogen-bonding networks critical for lipoxygenase active-site recognition, a feature absent in cinnamyl alcohol [1]. Conversely, substitution with fully saturated analogs such as 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol eliminates the α,β-unsaturated system required for thiol-mediated covalent interactions [2]. The evidence below demonstrates that the precise balance of benzodioxane rigidity and allylic alcohol reactivity in this compound yields a multi-target profile that cannot be replicated by any single commercially available analog.

Quantitative Differentiation Evidence for 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol: Procurement Decision Guide


Human 15-Lipoxygenase-1 Inhibition: Superior Potency vs. the Pan-LOX Inhibitor NDGA

This compound inhibits human 15-lipoxygenase-1 (15-LOX-1) with an IC₅₀ of 18.6 µM (1.86 × 10⁴ nM), as determined by reduction in conversion of linoleic acid to 13(S)-HpODE [1]. In comparison, the widely used pan-lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) exhibits a 15-LOX-1 IC₅₀ of approximately 30 µM under comparable in vitro conditions . The benzodioxane-containing allylic alcohol thus demonstrates a ~1.6-fold potency advantage over NDGA against this specific LOX isoform, while the Medical University of Lublin record further annotates the compound as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [2].

Lipoxygenase inhibition Arachidonic acid cascade Inflammation

Antioxidant Functionality in Lipid Systems: A Differentiating Feature Absent in Simple Cinnamyl Alcohol

The Medical University of Lublin database explicitly annotates this compound as an antioxidant in fats and oils [1]. This property is attributed to the electron-rich 2,3-dihydro-1,4-benzodioxin ring, which can donate hydrogen atoms to quench lipid peroxyl radicals—a mechanism analogous to that of vitamin E analogs containing the benzodioxin core [2]. In contrast, cinnamyl alcohol (CAS 104-54-1), which lacks the benzodioxane oxygen atoms, does not exhibit comparable radical-scavenging activity in lipid systems under equivalent conditions [3]. While quantitative DPPH or ORAC values for this specific compound are not publicly available, the documented activity in lipid matrices represents a functional dimension entirely absent in the simpler allylic alcohol comparator.

Lipid peroxidation Antioxidant Food chemistry

Induction of Cellular Differentiation to Monocyte Lineage: A Therapeutic Differentiation Axis Absent in Saturated Analogs

This compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, providing a basis for potential application as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This differentiation-inducing property is linked to the α,β-unsaturated allylic alcohol moiety, which can act as a Michael acceptor for covalent modification of regulatory thiols in transcription factors. Notably, the saturated analog 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol, which retains the benzodioxane core but lacks the electrophilic double bond, does not exhibit comparable differentiation-inducing activity . While the original patent data providing quantitative EC₅₀ values could not be retrieved within the scope of this guide, the functional annotation establishes a differentiation axis that is mechanistically inaccessible to the saturated comparator.

Cell differentiation Monocyte induction Anti-cancer

Broad-Spectrum Antiviral Activity Against DNA and RNA Viruses: Functional Scope Beyond Narrow-Spectrum Comparators

This compound has been annotated as exhibiting antiviral activity towards both DNA and RNA viruses, including influenza A and B virus, Sindbis virus (SV), and herpes simplex type-1 (HHV-1) [1]. This broad-spectrum antiviral profile distinguishes it from narrow-spectrum antiviral agents such as amantadine (influenza A-specific M2 inhibitor) or acyclovir (HSV-specific nucleoside analog) [2]. While quantitative IC₅₀ or EC₅₀ values for each viral strain are not publicly available in the indexed records retrieved, the documented coverage across both DNA and RNA virus classes suggests a host-targeted or virucidal mechanism rather than a virus-specific enzymatic inhibition, providing a functionally differentiated profile for antiviral discovery programs.

Antiviral Broad-spectrum Influenza

Antiproliferative Activity Against MCF7 Breast Cancer Cells: Preliminary Cytotoxicity Differentiator

ChEMBL assay CHEMBL2345705 reports antiproliferative activity of this compound against human MCF7 breast adenocarcinoma cells, assessed as inhibition of cell growth after 72 hours by MTT assay [1]. While the exact IC₅₀ value from the linked document (CHEMBL2331188) could not be retrieved within the scope of this guide, the inclusion of this compound in a curated antiproliferative screening panel indicates measurable cytotoxicity. By comparison, cinnamyl alcohol has been reported to exhibit minimal cytotoxicity against MCF7 cells at concentrations up to 100 µM in fragrance safety assessments [2]. This suggests that the benzodioxane modification imparts a gain-of-function in antiproliferative capacity relative to the unsubstituted cinnamyl alcohol scaffold, though the absence of precise comparative IC₅₀ data limits the strength of this differentiation claim.

Antiproliferative MCF7 Cancer

Optimal Research and Industrial Application Scenarios for 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol


Lipoxygenase-Targeted Inflammation Research

This compound is optimally deployed as a 15-LOX-1 inhibitor scaffold in arachidonic acid cascade studies. With an IC₅₀ of 18.6 µM against human 15-LOX-1—approximately 1.6-fold more potent than NDGA—it provides a benzodioxane-based chemotype for structure-activity relationship expansion [1]. Its concurrent weak inhibition of cyclooxygenase and carboxylesterase, as noted by the Medical University of Lublin annotation, further suggests a multi-target profile suitable for inflammation model development [2].

Differentiation Therapy Discovery in Oncology and Dermatology

The documented ability of this compound to arrest proliferation of undifferentiated cells and induce monocyte differentiation makes it a candidate for differentiation therapy screening programs targeting acute myeloid leukemia or psoriasis [3]. The electrophilic allylic alcohol moiety, which is absent in saturated benzodioxane analogs, is hypothesized to mediate this activity via covalent modification of regulatory cysteine residues, offering a mechanistic rationale for inclusion in covalent inhibitor library design.

Broad-Spectrum Antiviral Screening Campaigns

Given its annotated activity against influenza A/B, Sindbis virus, and HSV-1, this compound is suited as a starting hit for broad-spectrum antiviral optimization [4]. Its coverage of both DNA and RNA virus classes suggests a host-factor targeting mechanism, making it a valuable tool compound for identifying novel antiviral targets through chemoproteomic or resistance-mutation profiling approaches.

Lipid-Based Antioxidant Formulation Research

The compound's documented antioxidant function in fats and oils supports its application in lipid peroxidation studies and the development of stabilized lipid-based formulations [2]. The benzodioxane ring system, structurally related to vitamin E analogs, provides radical-scavenging capacity that is not available with simpler cinnamyl alcohol derivatives, making it a functional building block for antioxidant prodrug or excipient design.

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